molecular formula C10H6N24 B14319713 1,2,4,5-Tetrakis(diazidomethyl)benzene CAS No. 110996-64-0

1,2,4,5-Tetrakis(diazidomethyl)benzene

Cat. No.: B14319713
CAS No.: 110996-64-0
M. Wt: 462.32 g/mol
InChI Key: HDMYAAMZPHDILI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(diazidomethyl)benzene is a high-energy polyazide compound with the molecular formula C₁₀H₁₀N₁₂ (72.7% nitrogen content by weight), synthesized via the azidation of its precursor, 1,2,4,5-tetrakis(bromomethyl)benzene (CAS 15442-91-8, C₁₀H₁₀Br₄, MW 449.79 g/mol) . This compound is notable for its exceptional explosive properties, attributed to its high azide density and stability as a solid (melting point >80°C). It was developed to address limitations in earlier polyazides, which typically exhibited lower nitrogen content (e.g., 62% in prior art) . The synthesis involves photochemical bromination followed by substitution of bromine with azide groups, a strategy that ensures precise functionalization of the benzene core .

Properties

CAS No.

110996-64-0

Molecular Formula

C10H6N24

Molecular Weight

462.32 g/mol

IUPAC Name

1,2,4,5-tetrakis(diazidomethyl)benzene

InChI

InChI=1S/C10H6N24/c11-27-19-7(20-28-12)3-1-4(8(21-29-13)22-30-14)6(10(25-33-17)26-34-18)2-5(3)9(23-31-15)24-32-16/h1-2,7-10H

InChI Key

HDMYAAMZPHDILI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-])C(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,4,5-tetrakis(diazidomethyl)benzene typically involves the following steps:

The reaction conditions for these steps typically involve:

Chemical Reactions Analysis

1,2,4,5-Tetrakis(diazidomethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide for azidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities (tetrasubstituted benzene cores) but differ in substituent groups, leading to divergent chemical and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
1,2,4,5-Tetrakis(diazidomethyl)benzene Diazidomethyl (-CH₂N₃) C₁₀H₁₀N₁₂ 298.33 72.7% nitrogen content; explosive; stable solid Energetic materials, explosives
1,2,4,5-Tetrakis(bromomethyl)benzene Bromomethyl (-CH₂Br) C₁₀H₁₀Br₄ 449.79 Precursor to diazidomethyl derivative; high halogen content Synthetic intermediate
1,2,4,5-Tetrakis(isopropylthio)benzene (TPB) Isopropylthio (-S-iPr) C₁₆H₂₄S₄ 352.63 Oxidation potential: 1.18 V vs. Ag/Ag⁺; forms π-stacking conductive dimers Conductive materials, charge-transfer complexes
1,2,4,5-Tetrakis(tetramethylguanidino)-3,6-diethynyl-benzene Tetramethylguanidino, ethynyl C₂₆H₃₈N₁₂ 542.70 Redox-active (E₁/₂ = -0.96 V vs. Fc⁺/Fc); fluorescence quenching upon oxidation Redox sensors, ligand frameworks
1,2,4,5-Tetrakis(trimethylsilyl)benzene Trimethylsilyl (-SiMe₃) C₁₆H₃₂Si₄ 352.89 High logPₒcₜ/water (3.867); ionization energy 8.30 eV Hydrophobic materials, silicon chemistry

Key Comparative Analysis

  • Nitrogen Content and Energetic Performance: The diazidomethyl derivative outperforms analogues in nitrogen content (72.7% vs. <10% in thioethers or silylated compounds), making it uniquely suited for explosives . In contrast, guanidino derivatives prioritize redox activity over energy density, with nitrogen contributing to ligand-metal interactions .
  • Redox Properties: Thioether derivatives (TPB, TEB) exhibit moderate oxidation potentials (~1.18 V) and form conductive radical cations, enabling applications in organic electronics . Guanidino-ethynyl compounds display strong electron-donating capacity (E₁/₂ = -0.96 V), facilitating use in redox-switchable fluorescence and catalysis .
  • Thermal and Physical Stability :

    • The diazidomethyl compound’s solid-state stability (>80°C melting point) contrasts with liquid or low-melting analogues like TPB, which require anion coordination (e.g., SbF₆⁻) for stabilization .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 1,2,4,5-Tetrakis(isopropylthio)benzene 1,2,4,5-Tetrakis(tetramethylguanidino)-3,6-diethynyl-benzene
Nitrogen Content (%) 72.7 0 30.9
Melting Point (°C) >80 120–125 (radical cation salt) Decomposes above 200
Redox Potential (V) N/A +1.18 vs. Ag/Ag⁺ -0.96 vs. Fc⁺/Fc
Conductivity Insulator 10⁻³–10⁻² S/cm (dimer) N/A

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